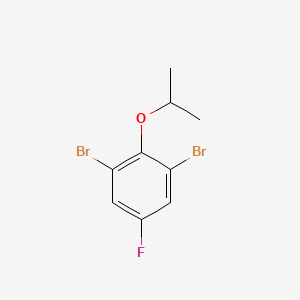

1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-5-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2FO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWJTUGTPSDUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Dibromo 5 Fluoro 2 Isopropoxybenzene

Strategic Approaches to Aryl Halogenation

The synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene is a multi-step process requiring precise control over the introduction of halogen atoms onto an aromatic core. The primary strategies involve either the bromination of a pre-fluorinated aromatic ether or the fluorination of a poly-brominated precursor. The choice of pathway depends on the availability of starting materials and the desired efficiency and selectivity of the halogenation steps. The electronic properties of the substituents—the strongly activating ortho-, para-directing isopropoxy group and the deactivating but ortho-, para-directing fluoro group—play a critical role in determining the outcome of these reactions.

Regioselective Bromination Techniques on Fluorinated Phenol (B47542) Precursors

A logical and common approach to synthesizing the target compound begins with a precursor that already contains the fluoro and isopropoxy moieties, such as 5-fluoro-2-isopropoxyphenol (B12636305) or its corresponding benzene (B151609) derivative. The powerful activating and ortho-, para-directing nature of the isopropoxy group at position C2, combined with the para-directing influence of the fluorine at C5, synergistically directs electrophilic bromination to the C1 and C3 positions. This regioselectivity is crucial for the efficient construction of the desired 1,3-dibromo substitution pattern.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, particularly those activated by electron-donating groups like ethers and phenols. rsc.orgorganic-chemistry.org It offers a convenient and milder alternative to elemental bromine, often providing higher selectivity and easier handling. organic-chemistry.org In the synthesis of this compound, the precursor, 5-fluoro-2-isopropoxybenzene, is highly activated, making it an ideal substrate for bromination with NBS.

The reaction typically proceeds in a polar solvent to facilitate the electrophilic attack. The use of an acid catalyst, such as para-toluenesulfonic acid (p-TsOH), can enhance the reactivity of NBS by protonating the nitrogen atom, thereby generating a more potent electrophilic bromine species. nih.gov For highly activated substrates, the reaction can proceed rapidly even at or below room temperature. researchgate.net Solid-state bromination of phenols using NBS has also been shown to yield nuclear brominated products exclusively. rsc.orgresearchgate.net

Table 1: General Reaction Parameters for Aromatic Bromination using NBS

| Parameter | Condition | Rationale/Effect | Citation |

|---|---|---|---|

| Substrate | Activated Aromatic Ring (e.g., Phenolic Ether) | The electron-donating group activates the ring towards electrophilic substitution. | rsc.org |

| Solvent | Polar Solvents (e.g., Methanol, Acetonitrile, CH₂Cl₂) | Stabilizes the intermediates and facilitates the reaction. | nih.govresearchgate.net |

| Catalyst | Acid Catalyst (e.g., p-TsOH) | Protonates NBS to create a more powerful electrophile. | nih.gov |

| Temperature | 0°C to Room Temperature | Mild conditions are often sufficient for activated rings, enhancing selectivity. | researchgate.net |

| Stoichiometry | 2.0 - 2.2 equivalents of NBS | Sufficient reagent is required for dibromination. | N/A |

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective and stable solid brominating agent. It is often considered a superior alternative to NBS for the bromination of electron-rich aromatic compounds, including phenols and their derivatives, sometimes providing better yields and higher purity. organic-chemistry.orgthieme-connect.comgoogle.com DBDMH can be particularly effective for the regioselective bromination of activated aromatic rings. researchgate.net

The reaction can be performed under various conditions. In the presence of strong acids, the reactivity of DBDMH is significantly enhanced, allowing for the bromination of even moderately deactivated aromatic rings. thieme-connect.comresearchgate.netoup.com For highly activated systems like phenolic ethers, the reaction can proceed efficiently without a catalyst or under neutral or basic conditions. organic-chemistry.orggoogle.com The use of precise stoichiometry (e.g., ~1.0-1.1 equivalents of DBDMH for dibromination, as the reagent contains two bromine atoms) is key to achieving the desired product without significant side-product formation. researchgate.net

Table 2: Exemplary Conditions for Aromatic Bromination with DBDMH

| Parameter | Condition | Rationale/Effect | Citation |

|---|---|---|---|

| Substrate | Electron-Rich Arene | The high electron density of the ring facilitates electrophilic attack by DBDMH. | organic-chemistry.org |

| Solvent | Dichloromethane, 1,4-Dioxane | Common inert solvents for bromination reactions. | researchgate.netoup.com |

| Activator | Strong Acid (e.g., H₂SO₄, TMSOTf) | Increases the electrophilicity of the bromine species, enabling bromination of less reactive substrates. | thieme-connect.comresearchgate.netoup.com |

| Temperature | Room Temperature | Mild conditions are typically sufficient, highlighting the reagent's efficiency. | organic-chemistry.org |

| Stoichiometry | ~1.1 molar equivalents of DBDMH | Provides the necessary two bromine atoms for the dibromination of the substrate. | google.com |

The direct bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step mechanism. libretexts.orglibretexts.orgmsu.edu

Formation of the Electrophile : The brominating agent (e.g., Br₂, NBS, DBDMH) generates or acts as a source of an electrophilic bromine species (Br⁺ or a polarized equivalent). fiveable.meunizin.org In the case of Br₂, a Lewis acid catalyst is often required, whereas reagents like NBS and DBDMH can be activated by protic acids or may not require activation for highly reactive substrates. nih.govunizin.org

Electrophilic Attack and Formation of the Arenium Ion : The π-electron system of the aromatic ring attacks the electrophilic bromine. fiveable.meunizin.org This step is typically the slow, rate-determining step of the reaction. libretexts.orgmsu.edu It breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.orgfiveable.me For the bromination of 5-fluoro-2-isopropoxybenzene, the positive charge of the arenium ion is delocalized across the ring and is particularly stabilized by the electron-donating isopropoxy group. The directing effects of the isopropoxy and fluoro substituents favor the formation of the intermediate leading to substitution at the C1 and C3 positions.

Deprotonation and Restoration of Aromaticity : In the final, fast step, a base removes a proton from the carbon atom bearing the new bromine atom. libretexts.orgmsu.edu This restores the aromatic π-system and yields the substituted product. libretexts.org The stability gained by reforming the aromatic ring provides a strong energetic driving force for this step. msu.edu

Selective Fluorination Strategies for Brominated Aromatic Systems

An alternative synthetic route involves the introduction of the fluorine atom at a later stage of the synthesis, starting from a brominated aromatic compound. This strategy relies on nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source.

Nucleophilic aromatic substitution (SNAr) provides a powerful method for forming C-F bonds. nih.govnih.gov The reaction mechanism is fundamentally different from electrophilic substitution. It requires an aromatic ring that is electron-deficient, typically achieved by the presence of one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. youtube.comyoutube.com

In the context of synthesizing this compound, a hypothetical precursor could be 1,3-dibromo-2-isopropoxy-5-nitrobenzene. Here, the two bromine atoms and, crucially, the nitro group act as EWGs, making the ring susceptible to nucleophilic attack. The nitro group, being an excellent leaving group in some SNAr reactions and a powerful activating group, would be positioned at C5, the desired location for the fluorine atom.

The SNAr mechanism proceeds via two main steps:

Nucleophilic Addition : A nucleophile, in this case, a fluoride ion (from a source like KF or CsF), attacks the electron-deficient carbon atom bearing the leaving group (e.g., the nitro group). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized onto the electron-withdrawing groups, which is critical for stabilizing this intermediate. youtube.com This initial addition is the rate-determining step. youtube.com

Elimination of the Leaving Group : The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final fluorinated product. youtube.com

While fluorine is highly electronegative, making fluoride a poor leaving group in many contexts, SNAr reactions on polyfluoroarenes to replace a fluorine atom are also common, though this is not the pathway being discussed here. nih.govnih.gov The success of introducing fluorine via SNAr depends heavily on the activation provided by the EWGs and the choice of solvent and fluoride source.

Table 3: General Parameters for SNAr Fluorination

| Parameter | Condition | Rationale/Effect | Citation |

|---|---|---|---|

| Substrate | Aromatic ring with EWGs ortho/para to a leaving group | EWGs are essential to activate the ring for nucleophilic attack. | youtube.comyoutube.com |

| Leaving Group | -NO₂, -Cl, -Br | A group that can stabilize a negative charge and be expelled. | youtube.com |

| Fluoride Source | KF, CsF | Provides the nucleophilic fluoride ion. | nih.gov |

| Solvent | Aprotic Polar Solvents (e.g., DMSO, DMF, MeCN) | Solubilizes the fluoride salt and promotes the reaction. | nih.gov |

| Temperature | Elevated Temperatures (e.g., 60-150°C) | Often required to overcome the activation energy barrier. | nih.gov |

Electrophilic Fluorination Methodologies in Polysubstituted Arenes

The introduction of a fluorine atom onto an already substituted benzene ring is a critical step in the synthesis of this compound. Electrophilic fluorination is a common strategy, but the presence of multiple substituents significantly influences the regioselectivity of the reaction.

One of the primary challenges in the electrophilic fluorination of polysubstituted arenes is controlling where the fluorine atom attaches to the ring. numberanalytics.com The existing substituents on the aromatic ring direct the incoming electrophile to specific positions. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.comlibretexts.org

A variety of electrophilic fluorinating reagents have been developed to address the challenges of handling elemental fluorine, which is highly toxic and reactive. rsc.org These include N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), which are more stable, safer, and easier to handle. rsc.orgnih.gov The choice of reagent and reaction conditions can be tailored to achieve the desired regioselectivity. For instance, in the case of N-arylacetamides, a preference for fluorination ortho to the acetamido group is generally observed. researchgate.net However, the presence of other strong directing groups, such as a methoxy (B1213986) group, can alter this preference. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can help predict the most likely site of fluorination by calculating the electron density at various positions on the aromatic ring. nih.govresearchgate.netrsc.org These theoretical predictions often align well with experimental results, providing a valuable tool for designing synthetic routes. researchgate.netresearchgate.net

Recent research has also explored the divergent reactivity of certain arenes with electrophilic fluorinating agents. For example, the substitution pattern of dialkoxybenzenes can determine whether fluorination or amination occurs when reacting with Selectfluor. nsf.gov This highlights the subtle electronic effects that govern the outcome of these reactions.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Stable, crystalline powder, widely used. nih.gov |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Powerful electrophilic fluorinating agent. nih.gov |

| N-Fluoropyridinium salts | - | Among the first electrophilic N-F fluorinating reagents developed. rsc.org |

Catalytic C-H Fluorination Approaches

Direct C-H fluorination is an attractive and economical method for synthesizing fluoroarenes as it avoids the need for pre-functionalized starting materials. rsc.org This approach involves the selective conversion of a carbon-hydrogen bond on the aromatic ring to a carbon-fluorine bond.

Transition metal catalysis has emerged as a powerful tool for achieving regioselective C-H fluorination. numberanalytics.comnih.gov Catalysts based on palladium, copper, and iron have been successfully employed. rsc.orgnih.govacs.org These catalysts can facilitate fluorination under milder conditions than traditional methods and offer greater control over the reaction's outcome. nih.gov For example, palladium catalysts have been used for the regioselective C-H bond fluorination of heteroaromatic compounds using NFSI as the fluorine source. rsc.org

The development of new catalytic systems is an active area of research. For instance, a μ-nitrido diiron phthalocyanine (B1677752) complex has been shown to be an efficient catalyst for the defluorination of poly- and perfluorinated aromatics under oxidative conditions. acs.org While this is the reverse reaction, it demonstrates the potential of sophisticated catalysts to manipulate C-F bonds.

Photoredox catalysis offers another modern approach to C-H fluorination. nih.gov This method uses light to initiate the fluorination reaction, often under very mild conditions. It has been successfully applied to the direct fluorination of arenes, including those found in complex, bioactive molecules. nih.gov

Table 2: Examples of Catalytic C-H Fluorination Systems

| Catalyst System | Arene Type | Key Features |

|---|---|---|

| Pd(OAc)₂/TFA with NFSI | (Hetero)arenes with N-heterocyclic directing groups | Provides ortho-monofluorinated products. rsc.org |

| Organic Photoredox Catalyst | Simple and complex arenes | Enables direct C-H to C-¹⁸F bond conversion. nih.gov |

| μ-Nitrido Diiron Phthalocyanine | Poly- and perfluorinated aromatics | Efficient defluorination under oxidative conditions. acs.org |

Microflow Reactor Systems for Enhanced Fluorination Efficiency

Microflow reactors offer significant advantages for conducting fluorination reactions, particularly those involving hazardous reagents or producing unstable intermediates. beilstein-journals.orgvapourtec.com These systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.orgsyrris.com

The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is crucial for managing the high reactivity often associated with fluorination reactions. beilstein-journals.org This enhanced control can prevent side reactions and the formation of byproducts. beilstein-journals.org For example, the direct fluorination of arenes with F₂ gas, which can lead to side reactions in batch systems, can be performed more cleanly in a microreactor. beilstein-journals.org

Microflow systems also enable the safe handling of toxic and hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST). beilstein-journals.orgsyrris.com The small reaction volumes minimize the risks associated with accidental release. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for the continuous removal of byproducts and unreacted reagents, which simplifies the workup process. vapourtec.com

Researchers have successfully demonstrated the use of microflow reactors for various fluorination reactions, including the synthesis of fluoro derivatives from alcohols and carbonyl compounds, and even for complex multi-step transformations. beilstein-journals.orgvapourtec.com The development of these systems represents a significant advancement in making fluorination chemistry more efficient, safer, and more scalable. vapourtec.com

Introduction of the Isopropoxy Moiety

The synthesis of this compound also requires the introduction of an isopropoxy group (-OCH(CH₃)₂) onto the aromatic ring. This is typically achieved through the formation of an ether linkage.

Alkylation Reactions for Ether Formation from Substituted Phenols

A common method for forming aryl ethers is the alkylation of a corresponding phenol. alfa-chemistry.com In this reaction, the hydroxyl group of the phenol is deprotonated to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide or a sulfate (B86663), to form the ether. alfa-chemistry.com

The acidity of the phenolic proton can be influenced by the other substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity, making deprotonation easier. The choice of base is important to ensure complete deprotonation without causing unwanted side reactions.

Various alkylating agents can be used, and their reactivity follows the general trend of R-I > R-Br > R-Cl for the same alkyl group. francis-press.com For introducing an isopropoxy group, isopropyl halides would be the typical reagents.

Recent developments in this area include catalytic methods for the C-H alkylation of phenols using alcohols as the alkylating agents. nih.govacs.org These reactions, often catalyzed by ruthenium complexes, offer a more atom-economical approach as they generate water as the only byproduct. nih.govacs.org

Williamson Ether Synthesis in the Context of Halogenated Aromatics

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. francis-press.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism, where the alkoxide acts as the nucleophile. wikipedia.orglibretexts.org

In the context of synthesizing this compound, the starting material would likely be a substituted phenol. This phenol is first treated with a base to form the corresponding phenoxide. This phenoxide then reacts with an isopropyl halide to form the desired ether.

It is important to note that for the synthesis of aryl ethers (Ar-O-R), the reaction is typically carried out between a phenoxide (ArO⁻) and an alkyl halide (R-X), rather than an aryl halide (Ar-X) and an alkoxide (RO⁻). francis-press.com This is because aryl halides are generally unreactive towards nucleophilic substitution under standard Williamson ether synthesis conditions due to the strong C-X bond and steric hindrance.

The reaction is typically performed in a suitable solvent, and a variety of bases can be used to deprotonate the phenol. francis-press.com The choice of solvent and base can influence the reaction rate and yield.

Influence of Substituents on Isopropoxylation Regioselectivity

When a phenol with multiple potential reaction sites is used, the regioselectivity of the isopropoxylation becomes a key consideration. The existing substituents on the aromatic ring play a crucial role in determining which hydroxyl group is preferentially alkylated.

In general, the most acidic hydroxyl group will be deprotonated first and will therefore be the most likely to undergo alkylation. alfa-chemistry.com The acidity of a phenolic hydroxyl group is influenced by the electronic effects of the other substituents on the ring. Electron-withdrawing groups increase the acidity of nearby hydroxyl groups, while electron-donating groups decrease it.

For example, in a molecule with multiple hydroxyl groups, controlling the stoichiometry of the base can sometimes allow for selective alkylation of the most acidic phenol. alfa-chemistry.com In some cases, protecting groups may be necessary to block certain hydroxyl groups from reacting, allowing for the desired regioselectivity. alfa-chemistry.comgoogle.com

Computational methods can also be employed to predict the relative acidities of different phenolic protons and thus guide the synthetic strategy for achieving the desired regioselective isopropoxylation.

Convergent and Divergent Synthetic Routes to this compound

The construction of polysubstituted arenes can be approached through various strategic routes, including linear sequences (divergent) or the assembly of complex fragments (convergent). rsc.orgnih.govnih.gov These strategies aim to reduce the number of steps and improve regioselectivity. rsc.orgnih.gov

Multi-step Linear Synthetic Sequences from Simpler Aromatic Precursors

A multi-step linear synthesis builds complexity sequentially on a simple starting material. The order of reactions is critical to ensure correct substituent placement due to the directing effects of existing groups on the aromatic ring. youtube.comyoutube.com A plausible and efficient linear synthesis for this compound can be conceptualized starting from 4-fluorophenol.

The key steps in this proposed synthesis are:

Electrophilic Dibromination: The phenol starting material is first subjected to electrophilic bromination. The hydroxyl group is a strong ortho-, para- director, guiding the two bromine atoms to the positions adjacent (ortho) to it.

Williamson Ether Synthesis: The resulting 2,6-dibromo-4-fluorophenol (B1294950) is then O-alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. This classic SN2 reaction forms the desired isopropoxy ether linkage. jeeadv.ac.in

This sequence is advantageous because the directing group effects are leveraged to achieve the desired substitution pattern, a common strategy in the synthesis of substituted benzenes. youtube.comyoutube.com

Table 1: Proposed Linear Synthesis of this compound

| Step | Reaction | Typical Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Electrophilic Dibromination | 2 eq. Br2 in Acetic Acid or CH2Cl2 | 2,6-dibromo-4-fluorophenol | Introduce bromine atoms ortho to the hydroxyl group. |

| 2 | Williamson Ether Synthesis | Isopropyl bromide (CH3)2CHBr, K2CO3, Acetone | This compound | Form the isopropoxy ether. jeeadv.ac.in |

Fragment Coupling Strategies for Highly Substituted Arenes

Convergent synthesis, which involves the coupling of two or more complex fragments, offers an efficient alternative to linear sequences for building complex molecules. nih.gov For highly substituted arenes, transition-metal-catalyzed cross-coupling reactions are the cornerstone of fragment coupling strategies. nih.govacs.orgacs.org

A potential fragment coupling approach for this compound could involve a C–O bond-forming reaction. For instance, a Buchwald-Hartwig or Ullmann-type etherification could couple an aryl halide with an alcohol. acs.orgwikipedia.orgorganic-chemistry.org In a hypothetical route, a suitably substituted aryl halide, such as 1,2,4-tribromo-5-fluorobenzene, could be reacted with sodium isopropoxide in the presence of a copper or palladium catalyst. A significant challenge in this approach is achieving regioselectivity, as the catalyst must selectively promote C–O bond formation at the C2 position over the other bromine-substituted carbons. The choice of ligands on the metal center is crucial for controlling this selectivity. acs.org

One-Pot and Cascade Reaction Design

A hypothetical one-pot synthesis of this compound could be designed based on the linear sequence described previously. Starting with 4-fluorophenol, one could envision a procedure where electrophilic bromination is first carried out, for example, using N-Bromosuccinimide (NBS). After the bromination is complete, a base and isopropyl halide are added directly to the same reaction vessel to effect the Williamson ether synthesis without isolating the brominated phenol intermediate. The success of such a one-pot process depends on the compatibility of the reagents and conditions for both steps. nih.govorganic-chemistry.org

Cascade reactions, where the formation of one bond triggers the next transformation, are also powerful tools for building molecular complexity. rsc.orgacs.orgacs.org While a specific cascade for this target is not documented, one could conceptualize a process starting from a more complex precursor that undergoes a catalyzed rearrangement or cyclization to form the substituted aromatic core. acs.org

Role of Catalysis in the Synthesis of Halogenated Aromatic Ethers

Catalysis is indispensable in modern organic synthesis, enabling reactions that would otherwise be impossible or require harsh conditions. Both transition metals and Lewis acids play critical roles in the formation of C-X (carbon-halogen) and C-O bonds essential for synthesizing compounds like this compound.

Transition Metal Catalysis for C-X Bond Formation and Functionalization

Transition metals, particularly palladium and copper, are central to many key bond-forming reactions in aromatic chemistry. libretexts.orglibretexts.org

C–O Bond Formation: The synthesis of aryl ethers from aryl halides and alcohols is frequently accomplished using palladium- or copper-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org The Buchwald-Hartwig amination, adapted for ether synthesis, uses palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides with alcohols. organic-chemistry.org The older Ullmann condensation traditionally uses copper to form diaryl ethers but has been adapted for alkyl aryl ethers as well. wikipedia.org These methods are valued for their functional group tolerance and broad applicability.

C–X Bond Formation: While electrophilic halogenation is common, transition metal catalysts can also be involved in C-H functionalization to form C-X bonds. acs.orgyoutube.com These methods often proceed through an organometallic intermediate formed by the cleavage of a C-H bond, offering alternative pathways and selectivities compared to classical methods. youtube.com

Table 2: Examples of Transition Metal Catalysts in Aryl Ether and Aryl Halide Synthesis

| Catalyst Type | Typical Metals | Key Reaction | Role of Catalyst |

|---|---|---|---|

| Buchwald-Hartwig Type | Pd | Aryl Ether Synthesis | Catalyzes C-O cross-coupling between an aryl halide and an alcohol. organic-chemistry.org |

| Ullmann Coupling | Cu | Aryl Ether Synthesis | Mediates coupling of aryl halides with alkoxides. wikipedia.org |

| C-H Functionalization | Pd, Rh, Ru | C-X Bond Formation | Activates a C-H bond for subsequent functionalization, including halogenation. acs.orgyoutube.com |

Lewis Acid Catalysis in Aromatic Transformations

Lewis acid catalysis is fundamental to classical electrophilic aromatic substitution (EAS) reactions, particularly halogenation. ucalgary.cayoutube.com

In the bromination of an aromatic ring, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is used to activate the bromine molecule (Br₂). ucalgary.cayoutube.com The mechanism involves the Lewis acid accepting a pair of electrons from one of the bromine atoms, creating a highly electrophilic Br-Br-[Lewis Acid] complex. This polarization makes the terminal bromine atom much more susceptible to attack by the nucleophilic π-system of the aromatic ring. ucalgary.ca This activation is crucial for halogenating moderately activated or deactivated rings. Zirconium(IV) chloride (ZrCl₄) has also been shown to be an effective and highly selective catalyst for the halogenation of aromatic compounds using N-halosuccinimides (NXS) as the halogen source. nih.govthieme-connect.com

Table 3: Common Lewis Acid Catalysts for Aromatic Bromination

| Lewis Acid | Halogen Source | Function |

|---|---|---|

| FeBr3 | Br2 | Activates molecular bromine for electrophilic attack. youtube.com |

| AlCl3 | Br2, Cl2 | General purpose Lewis acid for activating halogens. youtube.com |

| ZrCl4 | N-Bromosuccinimide (NBS) | Catalyzes halogenation under mild conditions with high selectivity. nih.govthieme-connect.com |

Organocatalytic Approaches in Halogenation Reactions

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. These small organic molecules can activate substrates and reagents through non-covalent interactions, such as hydrogen bonding, leading to high levels of selectivity under mild reaction conditions. While specific research on the organocatalytic halogenation of this compound is not extensively documented, the principles of organocatalytic C-H halogenation of electron-rich aromatic systems provide a strong basis for developing potential synthetic routes.

The isopropoxy group in the target molecule is a moderately activating ortho-, para-directing group. The existing bromine and fluorine substituents will also influence the regioselectivity of any subsequent halogenation. Organocatalytic methods could offer a means to control the introduction of a third halogen atom at a specific position, a task that can be challenging using conventional electrophilic aromatic substitution.

Thiourea-Based Catalysis for Electrophilic Halogenation

Thiourea (B124793) derivatives have been identified as highly effective organocatalysts for a variety of transformations, including the halogenation of activated aromatic compounds. These catalysts function through a double hydrogen-bonding motif, which can activate the halogenating agent and enhance its electrophilicity.

A proposed mechanism involves the activation of a halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), by the thiourea catalyst. This interaction polarizes the halogen-nitrogen bond, making the halogen atom more susceptible to nucleophilic attack by the electron-rich aromatic ring. For a substrate like a fluoro-2-isopropoxybenzene derivative, a thiourea catalyst could potentially direct the regioselective introduction of a bromine or chlorine atom.

Research on the organocatalytic iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source and thiourea catalysts has demonstrated high regioselectivity and yields. bldpharm.com The mechanism is believed to involve the transfer of an iodine atom from DIH to the sulfur atom of the catalyst, followed by an electrophilic aromatic substitution. bldpharm.com This approach could theoretically be adapted for the bromination of a suitable precursor to this compound.

Table 1: Representative Thiourea-Catalyzed Halogenation of Aromatic Compounds

| Entry | Aromatic Substrate | Halogenating Agent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Anisole | NBS | 10 | CH3CN | 2 | 95 | bldpharm.com |

| 2 | 1,3-Dimethoxybenzene | NCS | 5 | CH2Cl2 | 1 | 98 | bldpharm.com |

| 3 | Phenol | NBS | 10 | Toluene | 0.5 | 92 (ortho-selective) | bldpharm.com |

This table presents data from analogous reactions to illustrate the potential of thiourea catalysis. Specific conditions for this compound would require experimental optimization.

Ammonium (B1175870) Salt-Catalyzed Ortho-Halogenation

Another promising organocatalytic strategy involves the use of ammonium salts to direct ortho-halogenation. This method has been successfully applied to the selective bromination and chlorination of phenols. bldpharm.com The proposed mechanism involves the formation of an N-haloammonium salt intermediate, which then delivers the halogen to the ortho position of the phenol through a hydrogen-bonded transition state. bldpharm.com

Given that the precursor to this compound could be a substituted phenol, this methodology holds potential. For instance, the bromination of 3-fluoro-2-isopropoxyphenol (B12283132) could theoretically be directed to the ortho positions using an ammonium salt catalyst.

Table 2: Ammonium Salt-Catalyzed Ortho-Chlorination of Phenols

| Entry | Phenol Substrate | Chlorinating Agent | Catalyst (mol%) | Solvent | Yield (%) of ortho-isomer | Ref. |

| 1 | Phenol | DCDMH | 1 | Toluene | 85 | bldpharm.com |

| 2 | p-Cresol | DCDMH | 1 | Toluene | 90 | bldpharm.com |

| 3 | 2-Naphthol | DCDMH | 1 | Toluene | 88 | bldpharm.com |

This table showcases the utility of ammonium salt catalysis for ortho-selective halogenation of phenols, a strategy that could be adapted for precursors to the target molecule. DCDMH = 1,3-dichloro-5,5-dimethylhydantoin.

In the context of synthesizing this compound, an organocatalytic approach would likely be employed in the halogenation of a less substituted precursor, such as 1-fluoro-2-isopropoxybenzene (B1342064) or 3-bromo-5-fluoro-2-isopropoxybenzene. The choice of catalyst and reaction conditions would be crucial in overcoming the directing effects of the existing substituents to achieve the desired 1,3-dibromo substitution pattern. While direct experimental evidence for the target molecule is pending, the broader success of organocatalytic halogenation of electron-rich aromatics suggests it is a viable and promising avenue for future research and development.

Elucidation of Chemical Reactivity and Transformation Pathways of 1,3 Dibromo 5 Fluoro 2 Isopropoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. researchgate.net The feasibility and regioselectivity of SNAr reactions on 1,3-Dibromo-5-fluoro-2-isopropoxybenzene are dictated by the nature of the leaving groups and the electronic effects of the substituents.

Comparative Reactivity of Bromine versus Fluorine as Leaving Groups

In the context of SNAr reactions, the identity of the halogen atom is crucial in determining its lability as a leaving group. The established trend for leaving group ability in SNAr is typically F > Cl ≈ Br > I. nih.gov This order is counterintuitive when considering bond strength (C-F is the strongest) or the stability of the halide anion (I⁻ is the most stable).

The determining factor in SNAr is the first, rate-determining step: the nucleophilic attack on the carbon atom bearing the halogen. researchgate.net Fluorine's high electronegativity makes the carbon atom it is attached to significantly more electrophilic (electron-poor), thereby accelerating the initial attack by a nucleophile. nih.gov Since the C-X bond cleavage is not part of the rate-limiting step, the C-F bond strength is less important than its ability to activate the ring towards attack.

For this compound, this principle implies that the fluorine atom at the C5 position is the most likely site for nucleophilic attack and substitution, assuming the ring is sufficiently activated. The bromine atoms at the C1 and C3 positions would be considerably less reactive as leaving groups in an SNAr manifold.

Table 1: General Reactivity Trend of Halogens as Leaving Groups in SNAr Reactions

| Halogen | Electronegativity | C-X Bond Strength (kJ/mol) | Relative SNAr Reactivity |

|---|---|---|---|

| F | 3.98 | ~485 | Highest |

| Cl | 3.16 | ~340 | Intermediate |

| Br | 2.96 | ~285 | Intermediate |

Influence of the Isopropoxy Substituent on SNAr Reactivity

The isopropoxy group (-OCH(CH₃)₂) at the C2 position is an ortho, para-directing electron-donating group due to resonance. Its lone pairs of electrons can delocalize into the benzene (B151609) ring, increasing the electron density, particularly at the ortho (C1, C3) and para (C5) positions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they represent a major transformation pathway for aryl halides. Unlike SNAr, the reactivity of halogens in these reactions is typically reversed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. libretexts.orgharvard.edu The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of the halide in the rate-determining oxidative addition step follows the order: I > OTf > Br > Cl >> F. harvard.edu This trend is based on the C-X bond dissociation energy; the weaker C-I and C-Br bonds are more easily broken during oxidative addition.

For this compound, this reactivity trend is paramount. The two bromine atoms are significantly more reactive than the fluorine atom in palladium-catalyzed cross-coupling. The C-F bond is generally unreactive under standard Suzuki conditions. This differential reactivity allows for selective functionalization. It is possible to perform a mono- or di-Suzuki coupling at the C-Br positions while leaving the C-F bond intact. nih.govnih.gov

Achieving selective mono-arylation at one of the two bromine positions would require careful control of stoichiometry (e.g., using one equivalent of the boronic acid). The two bromine atoms are in electronically distinct environments (one is ortho to the isopropoxy group, the other is meta), which could potentially lead to regioselectivity under specific catalytic conditions, although steric hindrance from the bulky isopropoxy group might also play a role.

Table 2: General Reaction Parameters for a Suzuki-Miyaura Coupling

| Component | Common Examples | Purpose |

|---|---|---|

| Aryl Halide | Ar-Br, Ar-I | Electrophilic partner |

| Organoboron Reagent | Ar'-B(OH)₂ | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes the transmetalation step |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and catalyst |

Other Transition Metal-Mediated Carbon-Carbon Bond Formations

Beyond the Suzuki reaction, other transition metal-catalyzed reactions can be employed to form C-C bonds from aryl bromides. These include:

Stille Coupling: Uses organotin reagents. It is very versatile but is often avoided due to the toxicity of the tin compounds. libretexts.org

Heck Coupling: Couples the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: Involves the coupling of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: Employs organozinc reagents, which are highly reactive but can be sensitive to moisture and air. libretexts.org

In all these reactions, the reactivity of the halogens on this compound would follow the same general principle as in the Suzuki coupling: the C-Br bonds would be the reactive sites for oxidative addition, while the C-F bond would remain inert under typical conditions. This allows for the selective introduction of aryl, vinyl, alkynyl, and alkyl groups at the C1 and/or C3 positions of the benzene ring, making this compound a potentially useful building block in organic synthesis.

Regioselective Coupling of Multiple Halogen Sites

The presence of two bromine atoms in this compound opens up possibilities for regioselective cross-coupling reactions, such as the Suzuki and Sonogashira couplings. The differential reactivity of the two bromine atoms is influenced by the electronic and steric environment created by the adjacent fluoro and isopropoxy groups. The isopropoxy group, being an ortho, para-director and an activating group, will influence the electron density at the ortho and para positions. The bromine at the C1 position is ortho to the isopropoxy group and meta to the fluorine, while the bromine at the C3 position is meta to both the isopropoxy and fluoro groups.

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining and is sensitive to both electronic and steric factors. Generally, carbon-halogen bonds at more electron-deficient and less sterically hindered positions are more reactive. In the case of this compound, the bromine at the C1 position is expected to be more sterically hindered due to the bulky adjacent isopropoxy group. Conversely, the electronic effects are more complex. The electron-donating isopropoxy group would increase electron density at the ortho-position (C1), potentially slowing down the oxidative addition. The fluorine atom, being an electron-withdrawing group, would have a more pronounced effect at the ortho and para positions.

Based on studies of similar dihalogenated aromatic compounds, it is plausible to predict that a careful selection of catalyst, ligands, and reaction conditions could achieve regioselective coupling. For instance, in the Sonogashira coupling of 1,4-dibromo-2-fluorobenzene, the reaction proceeds with very good site-selectivity in favor of the 4-position due to electronic and steric reasons. epa.gov Similarly, catalyst-controlled regioselective Sonogashira coupling has been demonstrated for 9-substituted-6-chloro-2,8-diiodopurines, where the choice of a monodentate or bidentate ligand dictates the site of alkynylation. rsc.org

| Coupling Reaction | Predicted Major Monocoupling Site | Rationale | Potential Catalyst System |

|---|---|---|---|

| Suzuki Coupling | C3-Position | Less steric hindrance compared to the C1-position, which is ortho to the bulky isopropoxy group. | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O |

| Sonogashira Coupling | C3-Position | Similar to Suzuki coupling, steric factors are likely to dominate, favoring the less hindered position. | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF |

Electrophilic Aromatic Substitution Reactions

The benzene ring in this compound is substituted with a strongly activating isopropoxy group and three deactivating halogen atoms. The isopropoxy group is an ortho, para-director, while the halogens are ortho, para-directors but are deactivating. The directing effects of these substituents will govern the regioselectivity of any further electrophilic aromatic substitution. The available positions for substitution are C4 and C6. The isopropoxy group strongly activates the ortho (C6) and para (C4) positions. The fluorine at C5 will direct incoming electrophiles to its ortho positions (C4 and C6). The bromine at C1 directs to its ortho (C6) and para (C4) positions, and the bromine at C3 directs to its ortho positions (C4 and C6). Thus, all substituents direct towards the C4 and C6 positions. The final regiochemical outcome will be a result of the interplay between the activating effect of the isopropoxy group and the steric hindrance at the C6 position, which is flanked by the isopropoxy group and a bromine atom.

Electrophilic iodination of aromatic compounds can be achieved using various reagents, such as iodine in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or N-iodosuccinimide (NIS) with an acid catalyst. wikipedia.orgorganic-chemistry.orgmdpi.com For deactivated aromatic compounds, stronger iodinating agents may be required. researchgate.net In the case of this compound, the ring is activated by the isopropoxy group, which should facilitate iodination. The most likely position for iodination would be the C4 position, as it is para to the strongly activating isopropoxy group and less sterically hindered than the C6 position.

| Reaction | Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Iodination | I₂, HNO₃ | 1,3-Dibromo-5-fluoro-4-iodo-2-isopropoxybenzene | The C4 position is para to the strongly activating isopropoxy group and is sterically more accessible than the C6 position. |

| Iodination | N-Iodosuccinimide, CF₃COOH | 1,3-Dibromo-5-fluoro-4-iodo-2-isopropoxybenzene | Similar to the above, the directing effect of the isopropoxy group is expected to dominate. |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Sulfonation is usually performed with fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ is the electrophile. Given the directing effects discussed previously, both nitration and sulfonation of this compound are expected to occur at the C4 position. The strong activation by the isopropoxy group should allow these reactions to proceed despite the presence of three deactivating halogens.

Oxidation and Reduction Chemistry

The selective reduction of carbon-halogen bonds is a valuable transformation in organic synthesis. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchwithrutgers.com The reactivity of halogens towards reduction generally follows the order I > Br > Cl > F. Therefore, it should be possible to selectively reduce the carbon-bromine bonds in this compound without affecting the carbon-fluorine bond. The selective monodebromination could be challenging and would likely depend on careful control of reaction conditions such as catalyst loading, hydrogen pressure, and reaction time. It is plausible that the C-Br bond at the less sterically hindered C3 position might be reduced preferentially.

| Reaction | Reagents and Conditions | Potential Product(s) | Remarks |

|---|---|---|---|

| Selective Monodebromination | H₂, Pd/C (low loading), Et₃N, short reaction time | 1-Bromo-5-fluoro-2-isopropoxybenzene | The C3-Br bond is less sterically hindered and may be more susceptible to reduction. |

| Complete Debromination | H₂, Pd/C (high loading), Et₃N, prolonged reaction time | 1-Fluoro-3-isopropoxybenzene | Both bromine atoms are reduced, leaving the more stable C-F bond intact. |

The isopropoxy group can undergo oxidative transformations, although the aromatic ring itself is generally more susceptible to oxidation under harsh conditions. One possible reaction is the cleavage of the ether linkage. Aryl alkyl ethers can be cleaved by strong acids, but oxidative cleavage is also possible. pressbooks.publibretexts.orgmasterorganicchemistry.com However, this typically requires specific reagents. Another potential reaction is the oxidation of the isopropyl group itself. While alkyl side chains on benzene rings can be oxidized to carboxylic acids with strong oxidizing agents like KMnO₄, this usually requires a benzylic hydrogen. libretexts.orgwordpress.com The isopropoxy group does not have a benzylic hydrogen directly on the carbon attached to the oxygen. However, under certain conditions, the isopropyl group could be oxidized. For instance, some methods exist for the selective cleavage of isopropyl aryl ethers. acs.orgreddit.com

Radical Reactions and Mechanistic Investigations in Aromatic Systems

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the radical reactions and associated mechanistic pathways of this compound. While the field of radical chemistry as it pertains to aromatic systems is extensive, dedicated studies involving this particular substituted benzene derivative have not been published.

Generally, the reactivity of halogenated aromatic compounds in radical reactions is influenced by the nature and position of the substituents on the aromatic ring. The presence of bromine atoms suggests potential for radical-initiated reactions, such as homolytic cleavage of the carbon-bromine bond under photolytic or thermolytic conditions to form aryl radicals. These highly reactive intermediates could then participate in a variety of subsequent transformations, including hydrogen atom abstraction, addition to unsaturated systems, or electron transfer processes.

The fluoro and isopropoxy substituents would be expected to modulate the electronic properties of the aromatic ring and, consequently, the stability and reactivity of any potential radical intermediates. The electron-withdrawing nature of the fluorine atom and the electron-donating, yet sterically hindering, isopropoxy group would exert competing effects on the electron density of the benzene ring.

Mechanistic investigations in analogous systems often employ techniques such as electron spin resonance (ESR) spectroscopy to detect and characterize radical intermediates, as well as computational studies to model reaction pathways and transition states. However, no such investigations have been reported for this compound.

Due to the lack of specific experimental data, any discussion of the radical reactivity of this compound remains purely speculative. Further experimental and theoretical research is required to elucidate the behavior of this compound under radical conditions.

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Dibromo 5 Fluoro 2 Isopropoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 1,3-Dibromo-5-fluoro-2-isopropoxybenzene, a suite of NMR experiments would be essential for unambiguous characterization.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Positional Assignment

A complete assignment of the chemical structure of this compound would begin with one-dimensional NMR experiments for all NMR-active nuclei present in the molecule.

¹H NMR (Proton NMR): This experiment would identify all unique proton environments. For the isopropoxy group, a distinct septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups would be expected. The aromatic region would show signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) would provide initial clues about their electronic environment and proximity to the bromine and fluorine substituents.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would reveal the number of unique carbon environments. The isopropoxy group would display two signals. The benzene ring would show six distinct signals due to the unsymmetrical substitution pattern. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegativity of the attached halogens and the isopropoxy group.

¹⁹F NMR (Fluorine-19 NMR): This experiment is highly sensitive and would show a single signal for the fluorine atom on the aromatic ring. The chemical shift and coupling to neighboring protons (H-F coupling) would be critical for confirming its position.

A hypothetical data table for these analyses would look as follows:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Data not available | Data not available | Data not available | Ar-H |

| ¹H | Data not available | Data not available | Data not available | O-CH(CH₃)₂ |

| ¹H | Data not available | Data not available | Data not available | O-CH(CH₃)₂ |

| ¹³C | Data not available | Ar-C | ||

| ¹³C | Data not available | Ar-C | ||

| ¹³C | Data not available | Ar-C | ||

| ¹³C | Data not available | Ar-C | ||

| ¹³C | Data not available | Ar-C | ||

| ¹³C | Data not available | Ar-C | ||

| ¹³C | Data not available | O-CH(CH₃)₂ | ||

| ¹³C | Data not available | O-CH(CH₃)₂ | ||

| ¹⁹F | Data not available | Ar-F |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the through-space relationships, a series of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the isopropoxy group and identifying which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the isopropoxy group and the benzene ring, and for confirming the relative positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. It would provide definitive evidence for the spatial arrangement of the isopropoxy group relative to the substituents on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. The distinct isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum for a dibrominated compound, providing strong evidence for the presence of two bromine atoms.

The fragmentation pattern observed in the mass spectrum would offer further structural information. For this compound, characteristic fragmentation would likely involve the loss of the isopropyl group or the entire isopropoxy group.

A hypothetical HRMS data table would be presented as follows:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M]⁺ | Data not available | Data not available | C₉H₉Br₂FO |

| [M-C₃H₇]⁺ | Data not available | Data not available | C₆H₂Br₂FO |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are used to identify the functional groups present.

IR Spectroscopy: Key absorbances would be expected for the C-H stretching of the aromatic ring and the aliphatic isopropoxy group, C-O stretching of the ether linkage, and C-Br and C-F stretching vibrations. The out-of-plane C-H bending vibrations in the aromatic region would also help to confirm the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br bonds, which may be weak or absent in the IR spectrum.

A summary of expected vibrational frequencies would be tabulated as shown below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Aliphatic C-H stretch |

| Data not available | Data not available | Aromatic C=C stretch |

| Data not available | Data not available | C-O stretch |

| Data not available | Data not available | C-F stretch |

| Data not available | Data not available | C-Br stretch |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (If applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding and van der Waals forces. As no published crystal structure is available, this analysis remains hypothetical.

Computational and Theoretical Investigations of 1,3 Dibromo 5 Fluoro 2 Isopropoxybenzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometry, stability, and electronic distribution of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene.

Density Functional Theory (DFT) Studies for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. These parameters are crucial for understanding the steric and electronic effects of the substituents—two bromine atoms, a fluorine atom, and an isopropoxy group—on the benzene (B151609) ring.

The stability of the molecule can be assessed by calculating its total electronic energy. Different conformers, for instance, arising from the rotation of the isopropoxy group, can be compared based on their relative energies to identify the global minimum on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (isopropoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39-1.41 Å |

| C-O-C (isopropoxy) Bond Angle | ~118° |

Note: The values in this table are illustrative and represent typical ranges for such bonds in related structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of molecular stability and reactivity. researchgate.net

For this compound, the isopropoxy group, being an electron-donating group, would be expected to raise the HOMO energy, making the ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the bromine and fluorine atoms would lower the LUMO energy, potentially increasing its reactivity towards nucleophiles. The distribution of these orbitals across the molecule would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Property | Implication for this compound |

| HOMO | Energy Level | Higher energy suggests susceptibility to electrophilic attack. |

| LUMO | Energy Level | Lower energy suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy Difference | A smaller gap generally implies higher reactivity. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Profile Mapping

For a given reaction of this compound, such as an electrophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By characterizing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency), its identity can be confirmed.

Once the reactants, transition state, and products are optimized, a reaction energy profile can be constructed. This profile maps the energy of the system as it progresses from reactants to products, providing the activation energy for the reaction. A lower activation energy implies a faster reaction rate.

Computational Analysis of Regioselectivity and Stereoselectivity

In substituted benzenes, the directing effects of the existing substituents determine the position of attack for incoming reagents. The isopropoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. libretexts.org Computational analysis can quantify these directing effects by comparing the activation energies for attack at the different available positions on the benzene ring. The position with the lowest activation energy barrier will be the favored product, thus predicting the regioselectivity of the reaction.

For reactions that can produce stereoisomers, computational methods can be used to predict the stereoselectivity by calculating the energies of the different diastereomeric transition states. The transition state with the lower energy will lead to the major stereoisomer.

Structure-Reactivity Relationship (SAR) Predictions based on Quantum Chemical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity or biological activity. Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. oup.comnih.gov

For this compound, a range of descriptors could be calculated to build a predictive SAR model. These descriptors can be correlated with experimentally observed reaction rates or other properties for a series of related compounds.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Relevance to SAR |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule. | Relates to the ability to act as an oxidizing agent. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Relates to the ability to act as a reducing agent. |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. | Influences bond polarity and reactivity. |

| Global Hardness/Softness | Resistance to change in electron distribution. | "Soft" molecules are generally more reactive. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Indicates regions susceptible to electrophilic or nucleophilic attack. |

By calculating these descriptors for a series of analogous compounds and correlating them with experimental data, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are invaluable in the rational design of new molecules with desired properties. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules over time. For this compound, MD simulations provide critical insights into its structural flexibility and the complex web of non-covalent forces that govern its interactions with other molecules. Such simulations are essential for understanding how the molecule might behave in various environments, from the solid state to solution.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the isopropoxy group relative to the plane of the benzene ring. The key degree of freedom is the dihedral angle (or torsion angle) around the C(aryl)-O bond. MD simulations can systematically explore this rotational landscape to identify low-energy, stable conformations and the energy barriers between them. mun.ca The conformation of a molecule is known to affect its biological activity and chemical reactivity. mun.ca

The isopropoxy group's orientation is influenced by steric hindrance from the adjacent bulky bromine atoms. Simulations would likely reveal that conformations where the isopropyl group is positioned away from the bromine atoms are energetically favored. By running simulations in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water), one can observe how the solvent affects conformational preference. mun.ca

A potential energy surface (PES) scan is a common computational method used to determine these preferences. In this approach, the dihedral angle of interest is systematically rotated, and the molecule's energy is calculated at each step, leading to a profile of energy versus angle.

Illustrative Data: Potential Energy Surface Scan for C-O Bond Rotation

The following table represents a hypothetical energy profile for the rotation around the C(aryl)-O-C(isopropyl) bond. The dihedral angle is defined by the atoms C2-C1-O-CH. The energies are relative to the most stable conformation.

| Dihedral Angle (degrees) | Relative Potential Energy (kcal/mol) | Conformation Description |

| 0° | 5.0 | Eclipsed with C-Br bond (Sterically hindered) |

| 60° | 1.5 | Gauche |

| 90° | 0.0 | Perpendicular (Most stable) |

| 120° | 1.8 | Gauche |

| 180° | 6.5 | Eclipsed with C-H bond (Sterically hindered) |

Note: This data is illustrative and represents typical findings from a conformational analysis of a substituted benzene. Actual values would be derived from specific quantum mechanical calculations.

Intermolecular Interactions

The substitution pattern of this compound equips it with multiple sites for engaging in a variety of intermolecular interactions, which are crucial in determining its crystal structure and properties in condensed phases. ucl.ac.uk MD simulations of multiple molecules can reveal the preferred modes of interaction and their relative strengths.

Key potential interactions include:

Halogen Bonding: The bromine atoms in the molecule are prime candidates for forming halogen bonds. mdpi.com A region of positive electrostatic potential, known as a σ-hole, exists on the outer side of the bromine atoms, along the axis of the C-Br bond. foragerone.com This positive region can interact favorably with nucleophiles or electron-rich areas on neighboring molecules, such as oxygen, nitrogen, or even another halogen. The presence of the electronegative fluorine atom on the aromatic ring is expected to enhance the magnitude of the σ-hole on the bromine atoms, thereby strengthening these halogen bonds. researchgate.net Studies on similar halogenated compounds show these interaction energies can range from 2-4 kcal/mol. ucl.ac.uknih.gov

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can act as a hydrogen bond acceptor. The oxygen of the isopropoxy group and the fluorine atom can interact with hydrogen bond donors from other molecules. Furthermore, the hydrogen atoms on the aromatic ring and the isopropoxy group can form weak C-H···O and C-H···Br/F interactions.

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking. The halogenation of the benzene ring significantly modulates its electronic properties, which in turn influences the geometry and strength of these stacking interactions, favoring face-to-face arrangements in many polyhalogenated benzenes. ucl.ac.uknih.gov The interaction energies for π-π stacking in perhalogenated benzenes can be substantial, ranging from 4 to 12 kcal/mol. ucl.ac.uknih.gov

MD simulations can quantify the frequency and geometry of these interactions, providing a detailed picture of the supramolecular assembly.

Illustrative Data: Summary of Potential Intermolecular Interactions

This table provides a hypothetical summary of the types and typical characteristics of intermolecular interactions that would be investigated for this compound.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Typical Distance (Å) |

| Halogen Bond | C-Br | O (carbonyl/ether) | -2.0 to -5.0 | < 3.5 |

| Halogen Bond | C-Br | π-system | -1.5 to -4.0 | < 3.8 |

| Hydrogen Bond | C-H | O (isopropoxy) | -0.5 to -2.0 | < 3.0 |

| Hydrogen Bond | C-H | F | -0.5 to -1.5 | < 3.2 |

| π-π Stacking | Benzene Ring | Benzene Ring | -4.0 to -10.0 | 3.4 - 3.8 |

Note: This data is illustrative, compiled from general findings for halogenated aromatic compounds in computational chemistry literature. ucl.ac.uknih.govmdpi.com The precise values are highly dependent on the specific molecular geometry and environment.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive sites on the 1,3-Dibromo-5-fluoro-2-isopropoxybenzene molecule makes it a valuable intermediate for synthesizing more complex structures. The two bromine atoms are particularly useful as they can be selectively functionalized through various cross-coupling reactions.

Precursor to Functionalized Aryl Ethers

While this compound is itself an aryl ether, its primary utility in this context is as a scaffold to create more elaborate functionalized aryl ethers. The bromine atoms can be replaced with a wide array of other functional groups through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, alkynyl, or amino groups, respectively, leading to a diverse range of complex aryl ether derivatives. The isopropoxy group can modulate the solubility of these derivatives, making them more amenable to processing in organic solvents.

Building Block for Diverse Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds are important in various fields, including pharmaceuticals and materials science. This compound serves as an excellent starting material for the synthesis of other polyhalogenated compounds. The bromine atoms can be substituted with other halogens, such as iodine or chlorine, through halogen-exchange reactions. Furthermore, the existing halogen pattern can direct further electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the existing halogens would necessitate forcing conditions. This allows for the creation of a wide variety of specifically substituted polyhalogenated aromatic compounds.

Development of Novel Organobromine and Organofluorine Chemical Entities

The presence of both bromine and fluorine atoms in this compound makes it a valuable tool in the development of new organobromine and organofluorine compounds. Organofluorine compounds are of particular interest in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The bromine atoms provide a handle for further chemical modification, allowing this compound to be incorporated into larger, more complex molecules. The reactivity of the C-Br bond is well-established, making it a reliable site for the introduction of new functionalities.

Contributions to Materials Science Research

In materials science, the focus is on creating materials with specific, desirable properties. The unique combination of functional groups in this compound allows for its use in the development of new materials with tailored physicochemical attributes.

Monomer or Intermediate for Fluorinated Polymer Synthesis

Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or an intermediate in the synthesis of such polymers. The two bromine atoms can act as polymerization sites in cross-coupling polymerization reactions, such as polycondensation. For example, a Suzuki polycondensation with a diboronic acid ester could lead to the formation of a fluorinated polyarylene. The fluorine and isopropoxy groups would be incorporated into the polymer backbone, imparting their specific properties to the final material.

A representative scheme for such a polymerization is shown below:

Where Ar represents the 5-fluoro-2-isopropoxy-1,3-phenylene core.

Specialty Chemical Development with Tailored Physicochemical Attributes

The development of specialty chemicals often requires precise control over the molecular structure to achieve desired properties. The combination of a hydrophobic isopropoxy group and the polar C-F and C-Br bonds gives this compound an amphiphilic character to some extent. This, along with its potential for further functionalization, makes it a candidate for the development of specialty chemicals such as liquid crystals, components of organic light-emitting diodes (OLEDs), or as additives to modify the surface properties of other materials. The high molecular weight and the presence of heavy bromine atoms can also contribute to properties like high refractive index or flame retardancy in derived materials.

Utility in Agrochemical Research as a Synthetic Precursor

The development of novel and effective agrochemicals is a critical endeavor in ensuring global food security. The introduction of specific structural motifs into pesticide molecules can significantly enhance their biological activity and selectivity. Halogenated compounds, particularly those containing fluorine, have demonstrated considerable potential in the design of new fungicides and insecticides. The compound this compound, with its distinct combination of a fluoro and two bromo substituents on an isopropoxy-functionalized benzene (B151609) ring, represents a key intermediate in the synthesis of next-generation crop protection agents.

The presence of bromine atoms at the 1 and 3 positions of the benzene ring provides reactive sites for various cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the construction of complex molecular architectures. Synthetic chemists can selectively replace the bromine atoms with other functional groups to build the core structures of new active ingredients for agrochemicals.

The isopropoxy group at the 2-position influences the compound's physical properties, such as solubility and lipophilicity. These characteristics are crucial for the formulation of agrochemicals and their ability to penetrate the target pest or plant tissue. By modifying the alkoxy group, chemists can fine-tune these properties to optimize the performance of the final product.

While direct, publicly available research detailing the synthesis of a commercialized agrochemical from this compound is limited, the utility of structurally similar compounds is well-documented in patent literature. For instance, processes for the preparation of compounds like 5-bromo-1,3-dichloro-2-fluoro-benzene are explicitly developed for the synthesis of pesticidally active compounds. google.com This highlights the industry's interest in polyhalogenated benzene derivatives as key precursors.